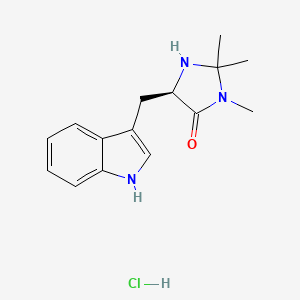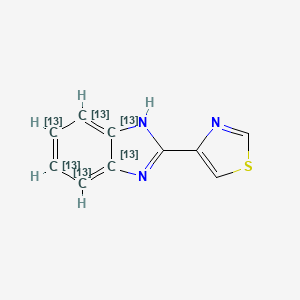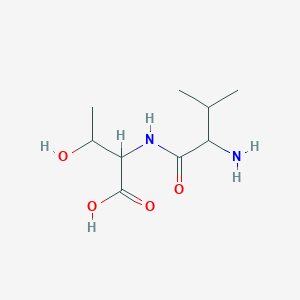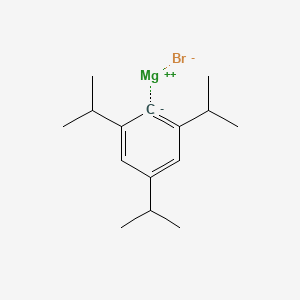
(-)-Clovene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Clovene: is a naturally occurring sesquiterpene hydrocarbon found in various essential oils. It is known for its distinctive aroma and is often used in the fragrance industry. The compound has a molecular formula of C15H24 and is characterized by its bicyclic structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Clovene typically involves the cyclization of farnesyl pyrophosphate (FPP) through enzymatic or chemical methods. One common synthetic route includes the use of acid-catalyzed cyclization of farnesol, followed by hydrogenation to yield this compound.
Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources such as clove oil, where it is present in significant quantities. The extraction process involves steam distillation followed by purification through fractional distillation.
Análisis De Reacciones Químicas
Types of Reactions: (-)-Clovene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form clovenol and other oxygenated derivatives.
Reduction: Hydrogenation of this compound can yield dihydroclovene.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation can be carried out using bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed:
Oxidation: Clovenol and other oxygenated sesquiterpenes.
Reduction: Dihydroclovene.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: (-)-Clovene is used as a starting material for the synthesis of various complex organic molecules. Its unique structure makes it a valuable compound in synthetic organic chemistry.
Biology: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It has shown activity against certain bacterial and fungal strains.
Medicine: Research into this compound’s medicinal properties is ongoing, with studies exploring its potential as an anti-cancer agent and its role in traditional medicine for treating various ailments.
Industry: The fragrance industry utilizes this compound for its aromatic properties. It is also used in the formulation of perfumes and other scented products.
Mecanismo De Acción
The mechanism of action of (-)-Clovene involves its interaction with cellular membranes and enzymes. It is believed to disrupt microbial cell membranes, leading to cell lysis and death. In anti-inflammatory applications, this compound may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
Comparación Con Compuestos Similares
α-Humulene: Another sesquiterpene with similar structural features and biological activities.
β-Caryophyllene: Known for its anti-inflammatory and analgesic properties.
Germacrene D: Shares structural similarities and is used in the fragrance industry.
Uniqueness: (-)-Clovene stands out due to its specific aromatic profile and its potential therapeutic applications. Its unique bicyclic structure also differentiates it from other sesquiterpenes, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C15H24 |
|---|---|
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(1S,5R,8S)-4,4,8-trimethyltricyclo[6.3.1.01,5]dodec-2-ene |
InChI |
InChI=1S/C15H24/c1-13(2)9-10-15-7-4-6-14(3,11-15)8-5-12(13)15/h9-10,12H,4-8,11H2,1-3H3/t12-,14+,15-/m1/s1 |
Clave InChI |
MKZIRHIVARSBHI-VHDGCEQUSA-N |
SMILES isomérico |
C[C@@]12CCC[C@]3(C1)C=CC([C@H]3CC2)(C)C |
SMILES canónico |
CC1(C=CC23C1CCC(C2)(CCC3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12058613.png)







